molecular formula C11H18BrN5O3 B1678362 Pamabrom CAS No. 606-04-2

Pamabrom

Cat. No.: B1678362
CAS No.: 606-04-2
M. Wt: 348.20 g/mol
InChI Key: ATOTUUBRFJHZQG-UHFFFAOYSA-N
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Description

Pamabrom is a diuretic compound commonly used to treat bloating, swelling, and water weight gain associated with menstrual symptoms. It is a combination of two components: 8-bromotheophylline and 2-amino-2-methyl-1-propanol . The active diuretic ingredient in this compound is 8-bromotheophylline, which works by increasing urination .

Biochemical Analysis

Biochemical Properties

Pamabrom plays a significant role in biochemical reactions primarily due to its diuretic properties. Bromotheophylline, the active moiety of this compound, interacts with various enzymes and proteins in the renal system. It increases the permeability of the renal tubules, enhances glomerular filtration rate, and inhibits sodium reabsorption in the proximal tubules . These interactions lead to increased excretion of sodium and chloride ions, thereby promoting diuresis.

Cellular Effects

This compound affects various cell types and cellular processes, particularly in the renal system. It influences cell function by increasing urination frequency, which helps in reducing bloating and menstrual pain . The compound’s diuretic action is mediated through its effects on cell signaling pathways that regulate ion transport and water balance. Additionally, this compound may impact gene expression related to renal function and fluid balance, although specific details on these effects are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its active component, bromotheophylline, which binds to and inhibits enzymes responsible for sodium reabsorption in the renal tubules . This inhibition leads to increased excretion of sodium and water, resulting in diuresis. Additionally, the presence of 2-amino-2-methylpropanol in this compound may suppress the antidiuretic hormone in the posterior pituitary gland, further enhancing its diuretic effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its diuretic effects can diminish with prolonged use due to potential development of tolerance. Long-term studies have shown that continuous administration of this compound may lead to adaptive changes in renal function, such as altered expression of ion transporters and enzymes involved in sodium reabsorption .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively increases urine output without significant adverse effects. At higher doses, it can cause electrolyte imbalances, dehydration, and renal toxicity . These threshold effects highlight the importance of careful dosage management to avoid potential toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to renal function and fluid balance. Bromotheophylline, the active component, is metabolized in the liver and excreted primarily through the kidneys . The metabolic pathways involve interactions with enzymes such as cytochrome P450, which facilitate the breakdown and elimination of the compound. These interactions can affect metabolic flux and metabolite levels, influencing the overall diuretic effect of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through renal pathways. Bromotheophylline is absorbed in the gastrointestinal tract and transported to the kidneys, where it exerts its diuretic effects . The compound interacts with renal transporters and binding proteins that facilitate its localization and accumulation in the renal tubules, enhancing its diuretic action.

Subcellular Localization

The subcellular localization of this compound, particularly bromotheophylline, is primarily within the renal tubules. The compound’s activity is concentrated in the proximal tubules, where it inhibits sodium reabsorption and promotes diuresis . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments within the renal cells, optimizing its diuretic function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pamabrom is synthesized through a combination of 8-bromotheophylline and 2-amino-2-methyl-1-propanol in a 1:1 ratio . The synthesis involves the following steps:

    Preparation of 8-bromotheophylline: This involves the bromination of theophylline, a xanthine derivative, using bromine or a bromine-containing reagent under controlled conditions.

    Combination with 2-amino-2-methyl-1-propanol: The 8-bromotheophylline is then combined with 2-amino-2-methyl-1-propanol to form this compound.

Industrial Production Methods

In industrial settings, this compound is produced by combining the two components in large-scale reactors under controlled temperature and pressure conditions. The mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Pamabrom undergoes several types of chemical reactions, including:

    Oxidation: The bromine atom in 8-bromotheophylline can undergo oxidation reactions under specific conditions.

    Substitution: The amino group in 2-amino-2-methyl-1-propanol can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents for the oxidation reactions.

    Substitution Reagents: Halogenating agents or alkylating agents can be used for substitution reactions involving the amino group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 8-bromotheophylline can lead to the formation of brominated xanthine derivatives .

Scientific Research Applications

Pamabrom has several scientific research applications, including:

Comparison with Similar Compounds

Pamabrom can be compared with other diuretic compounds such as furosemide and hydrochlorothiazide:

    Furosemide: A loop diuretic that significantly increases urination and is used to treat edema and hypertension.

    Hydrochlorothiazide: A thiazide diuretic used to treat hypertension and edema.

This compound is unique in its combination of 8-bromotheophylline and 2-amino-2-methyl-1-propanol, which provides a mild diuretic effect suitable for over-the-counter use .

Similar Compounds

This compound stands out due to its specific application in treating menstrual-related symptoms and its availability as an over-the-counter medication .

Properties

IUPAC Name

2-amino-2-methylpropan-1-ol;8-bromo-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3,(H,9,10);6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOTUUBRFJHZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209397
Record name Pamabrom [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-04-2
Record name Pamabrom
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pamabrom [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pamabrom [USAN:USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80209397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMABROM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8U0KJM72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: While primarily known for its diuretic action, studies suggest that Pamabrom might possess peripheral antinociceptive properties, potentially through the modulation of opioid receptors, nitric oxide signaling, and potassium channels [].

ANone: While both this compound and indomethacin display antinociceptive effects, their mechanisms differ. This compound's antinociception appears to involve the opioid receptor-NO-cGMP-K+ channels pathway and a biguanide-dependent mechanism. In contrast, indomethacin's effects were not affected by blocking these pathways, suggesting a different mechanism [].

ANone: The molecular formula of this compound is C11H18BrN5O3, and its molecular weight is 360.22 g/mol [, , ].

ANone: Spectroscopic analysis of this compound reveals a maximum absorbance (λmax) at 279 nm in distilled water []. This characteristic can be utilized for its detection and quantification.

ANone: Studies indicate that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. It shows less degradation under thermal and photolytic conditions [].

ANone: The provided research papers primarily focus on the analytical methods, pharmacological properties, and stability of this compound. They do not delve into its catalytic properties, applications in catalysis, computational chemistry studies, or QSAR models.

ANone: The provided research papers do not offer detailed insights into the structure-activity relationships of this compound or its analogs.

ANone: While specific formulation strategies are not extensively discussed, the research emphasizes the importance of considering this compound's sensitivity to acidic, alkaline, and oxidative conditions during formulation development []. Employing appropriate packaging and storage conditions that minimize exposure to these factors can help preserve its stability.

ANone: The research does not specify the effective dose range of this compound. Dosage information is typically found on product labels or in clinical guidelines.

ANone: One study utilized a rat paw formalin test to assess the antinociceptive effects of this compound. The results suggested that locally administered this compound induced dose-dependent antinociception, potentially through the activation of the opioid receptor-NO-cGMP-K+ channels pathway [].

ANone: Clinical trials investigating the efficacy of this compound in combination with acetaminophen for primary dysmenorrhea have yielded mixed results, with some studies suggesting limited evidence of its effectiveness compared to other NSAIDs or placebo []. Further well-designed, randomized, controlled trials are needed to establish conclusive evidence.

ANone: The research does not delve into specific resistance mechanisms associated with this compound.

ANone: While generally considered safe, this compound may cause adverse effects like headache, gastritis, dyspepsia, diarrhea, and nausea []. It's important to note that this information is not a substitute for medical advice. Individuals should always consult with a healthcare professional for personalized guidance on medication use.

ANone: This document does not cover specific drug interactions. Consulting a healthcare professional or referring to reliable drug information resources is recommended for information on drug interactions.

ANone: The provided research primarily centers around analytical method development and validation for this compound quantification in various matrices. It doesn't cover topics like specific drug delivery systems, biomarkers, detailed environmental impacts, alternative drugs, or research infrastructure.

ANone: Researchers frequently utilize techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) [, , , , , , , , , , , ] and UV-Visible spectrophotometry [, , , , ] for the quantification of this compound in pharmaceutical formulations. These methods offer sensitivity, accuracy, and selectivity for analyzing this compound content.

ANone: The analytical methods discussed in the research papers are validated following the International Conference on Harmonization (ICH) guidelines. These validation procedures encompass assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) [, , , , , , , , , , , , , , , , ].

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